5-Amino-2-methylphthalazin-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-amino-2-methylphthalazin-1-one |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-3-2-4-8(10)7(6)5-11-12/h2-5H,10H2,1H3 |
InChI Key |
WJDIKSPSEFZBFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)C(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2 Methylphthalazin 1 One and Its Structural Analogues
Overview of General Phthalazinone Core Synthesis Strategies
The construction of the fundamental phthalazinone scaffold can be achieved through several reliable methods, including cyclocondensation, Friedel-Crafts reactions, and multicomponent reactions.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of phthalazinones. semanticscholar.org A prevalent method involves the reaction of 2-formyl, 2-acetyl, or 2-benzoylbenzoic acids with substituted hydrazines. semanticscholar.org This direct approach allows for the formation of the phthalazinone ring in high yields. semanticscholar.org For instance, the reaction of various 2-acylbenzoic acids with aryl or alkyl hydrazines at room temperature can efficiently produce the corresponding phthalazinone derivatives. semanticscholar.org Another common strategy utilizes the reaction of phthalic anhydrides with hydrazine (B178648) hydrate (B1144303), often in the presence of acetic acid. longdom.org
Friedel-Crafts Reaction-Derived Pathways
The Friedel-Crafts reaction provides an alternative route to phthalazinone precursors. longdom.org This method typically involves the reaction of phthalic anhydride (B1165640) with an aromatic hydrocarbon in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. longdom.org This acylation reaction yields 2-aroylbenzoic acids, which can then be treated with hydrazine hydrate or its derivatives to form the phthalazinone ring. longdom.org
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like phthalazinones from three or more starting materials in a single step. researchgate.netnih.gov This strategy is highly valued in combinatorial chemistry for its ability to generate diverse molecular libraries. researchgate.net One such MCR involves the reaction of arenes, cyclic anhydrides, and aryl hydrazines, sometimes promoted by ultrasound and a recyclable catalyst, to produce phthalazinones in high yields and with short reaction times. researchgate.net
Targeted Synthetic Routes for 5-Amino-2-methylphthalazin-1-one and Related Aminophthalazinones
The synthesis of specifically substituted phthalazinones like this compound requires tailored strategies to introduce the amino and methyl groups at the desired positions.
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Coupling) for Amination
The introduction of an amino group onto the phthalazinone core, particularly at the 4- or 5-position, is often achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example of this type of transformation, facilitating the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org
In the context of aminophthalazinone synthesis, this typically involves the reaction of a brominated phthalazinone precursor with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov For the synthesis of 4-aminophthalazin-1(2H)-ones, a common route starts with the bromination of phthalazin-1(2H)-one at the 4-position. nih.gov The resulting 4-bromophthalazinone can then be N-substituted before undergoing the palladium-catalyzed amination with various amines. nih.gov It has been noted that direct palladium-catalyzed coupling of bromophthalazinones with an N-H moiety can be challenging without prior N-protection of the amide function. nih.gov
Table 1: Examples of Palladium-Catalyzed Amination in Phthalazinone Synthesis
| Starting Material | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4-Bromo-2-methylphthalazin-1(2H)-one | Various amines | Pd(OAc)2 / BINAP | 4-Amino-2-methylphthalazin-1(2H)-one derivatives | Good | nih.gov |
| 4-Bromo-2-isopropylphthalazin-1(2H)-one | Various amines | Pd(OAc)2 / BINAP | 4-Amino-2-isopropylphthalazin-1(2H)-one derivatives | Good | nih.gov |
| 4-Bromophthalazin-1(2H)-one | Amines | Palladium or Copper catalyst | 4-Aminophthalazin-1(2H)-one | Variable | nih.gov |
This table is illustrative and based on general procedures described in the cited literature.
Alkylation Strategies for N-2 Methylation and Other N-Substitutions
The introduction of a methyl group or other substituents at the N-2 position of the phthalazinone ring is typically accomplished through alkylation reactions. nih.govlongdom.org This can be achieved by treating the phthalazinone with an alkylating agent, such as an alkyl halide, in the presence of a base. longdom.org For instance, the N-methylation of a bromophthalazinone can be carried out using methyl iodide and a base like potassium carbonate in a suitable solvent. nih.gov The chemoselectivity of alkylation, whether it occurs on the nitrogen or oxygen atom, can be influenced by the reaction conditions. nih.gov It has been shown that potassium salts of phthalazinones tend to undergo selective alkylation on the nitrogen atom. nih.gov
Table 2: Examples of N-Alkylation of Phthalazinones
| Phthalazinone Derivative | Alkylating Agent | Base | Product | Yield (%) | Reference |
| 4-Bromophthalazin-1(2H)-one | Methyl iodide | K2CO3 | 4-Bromo-2-methylphthalazin-1(2H)-one | 85 | nih.gov |
| 4-Bromophthalazin-1(2H)-one | Isopropyl iodide | K2CO3 | 4-Bromo-2-isopropylphthalazin-1(2H)-one | 84 | nih.gov |
| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate (B1199739) | K2CO3 | (4-Benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate | - | nih.gov |
This table is illustrative and based on general procedures described in the cited literature. Yield for the third entry was not specified in the source.
Ring Expansion Reactions for Aminophthalazinone Formation
Ring expansion reactions represent a powerful strategy in organic synthesis for creating medium to large-sized ring systems from smaller, more readily available cyclic precursors. fscj.edursc.org These reactions, which include well-known methods like the Beckmann, Schmidt, and Tiffeneau–Demjanov rearrangements, facilitate the formation of complex carbo- and heterocyclic structures, such as lactams and azepines. rsc.org For instance, the Beckmann rearrangement converts an oxime into an amide, which can lead to an increase in ring size. fscj.edu Similarly, iron-catalyzed aminative ring expansion of cyclobutanols has been employed to synthesize 1-pyrrolines, demonstrating a modern approach to forming nitrogen-containing heterocycles. orgsyn.org
While these methods are synthetically valuable for many heterocyclic systems, their application for the direct formation of the phthalazinone core is not widely documented in the reviewed literature. Conceptually, a suitably substituted five-membered isoindolinone could potentially undergo ring expansion to form the six-membered phthalazinone ring, but specific and established protocols for this transformation leading to aminophthalazinones are not prominent. rsc.orgnih.gov Therefore, this remains a less common approach compared to classical cyclization and substitution strategies.
Substitution Reactions on Halogenated Phthalazinone Precursors
A highly effective and versatile method for synthesizing aminophthalazinone derivatives involves substitution reactions on a pre-formed halogenated phthalazinone ring. upb.ro This strategy is particularly well-suited for producing 4-amino-substituted isomers. The general pathway involves a palladium-catalyzed C-N bond formation, commonly known as the Buchwald-Hartwig amination. upb.ro
The synthesis begins with the selective bromination of the phthalazin-1(2H)-one starting material at the 4-position. upb.ro To achieve a specific compound like the N-methylated analogue, the subsequent step is the alkylation of the 4-bromophthalazinone intermediate. This is typically achieved using an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. upb.ro With the 4-bromo-2-methylphthalazin-1-one precursor in hand, the crucial amination step is performed. This reaction couples the halogenated precursor with a variety of amines—including aliphatic, aromatic, and cyclic amines—using a palladium catalyst to yield the corresponding 4-aminophthalazinone derivatives. upb.ro
This method is advantageous as it allows for the introduction of diverse amino functionalities at the C-4 position, but it is not the primary route for synthesizing the 5-amino isomer. The synthesis of 5-aminophthalazin-1-one, the parent structure of the title compound, is classically achieved by starting with 3-nitrophthalic acid. fscj.edupbworks.comacs.org This acid is first reacted with hydrazine to form 5-nitro-2,3-dihydro-1,4-phthalazinedione. orgsyn.org Subsequent reduction of the nitro group, typically with a reducing agent like sodium dithionite, yields 5-aminophthalhydrazide (luminol). acs.org The final step to obtain this compound involves a selective N-methylation of the luminol (B1675438) precursor.
| Amine Reagent | Resulting C-4 Substituent | Product | Yield (%) |
|---|---|---|---|
| Pyrrolidine | Pyrrolidin-1-yl | 2-Methyl-4-(pyrrolidin-1-yl)phthalazin-1(2H)-one | 95 |
| Piperidine | Piperidin-1-yl | 2-Methyl-4-(piperidin-1-yl)phthalazin-1(2H)-one | 98 |
| Morpholine | Morpholino | 4-Morpholino-2-methylphthalazin-1(2H)-one | 96 |
| N-Phenylpyridin-2-amine | Phenyl(pyridin-2-yl)amino | 2-Methyl-4-(phenyl(pyridin-2-yl)amino)phthalazin-1(2H)-one | 70 |
Derivatization and Functionalization Strategies for Structural Modification
To explore the chemical space and develop compounds with tailored properties, the aminophthalazinone scaffold can be extensively modified. These strategies include introducing new functional groups, altering substituent positions, and creating hybrid molecules.
Introduction of Functional Moieties (e.g., Dithiocarbamate (B8719985), Alkyl, Aryl)
The aminophthalazinone core can be derivatized with a variety of functional groups. As discussed previously, diverse alkyl and aryl amino moieties can be introduced at the C-4 position via palladium-catalyzed coupling reactions. upb.ro
Another significant functionalization involves the introduction of a dithiocarbamate group. Phthalazinone-dithiocarbamate hybrids have been synthesized from corresponding aminoalkyl phthalazinone precursors. youtube.com This is achieved through a one-pot reaction with carbon disulfide in the presence of an acid and various benzyl (B1604629) or propargyl bromides, allowing the dithiocarbamate scaffold to be attached at different positions, such as the N-2 of the phthalazinone ring. youtube.com
Furthermore, N-alkylation at the N-2 position is a common strategy. Reactions with reagents like ethyl chloroacetate can introduce an ester functionality, which can be further converted into a hydrazide, providing a key intermediate for building more complex heterocyclic systems attached to the phthalazinone core. youtube.com
Positional Modifications for Systematic Structure-Activity Probing
Systematic modifications of substituent positions on the phthalazinone ring are crucial for establishing structure-activity relationships (SAR). acs.orgresearchgate.net Research has shown that the placement and nature of substituents significantly influence the biological properties of these compounds.
For example, a study on the cytotoxicity of 4-aminophthalazinone derivatives revealed that the type of amine at the C-4 position dramatically affects activity. upb.ro Derivatives containing certain cyclic amines exhibited stronger cytotoxic effects against cancer cell lines compared to others. upb.ro Specifically, compounds with 4-(4-methylpiperazin-1-yl), 4-(4-(2-hydroxyethyl)piperazin-1-yl), and 4-(4-benzylpiperazin-1-yl) substituents showed the most potent cytotoxic effects in the tested panel. upb.ro
In another study focusing on 4-substituted-phthalazinone derivatives as α-adrenoceptor antagonists, modifications to an alkyl spacer and a terminal piperazine (B1678402) group were explored. The results indicated that the length of the alkyl chain and the nature of the substituent on the piperazine ring were critical for antagonist activity. These findings underscore the importance of positional modifications in fine-tuning the pharmacological profile of phthalazinone-based compounds.
Hybridization Strategies with Other Pharmacophores
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. youtube.com The phthalazinone scaffold has been successfully used to create novel hybrid compounds with diverse biological targets.
Several studies report the synthesis of phthalazinone hybrids with other heterocyclic systems:
Pyrazole Hybrids : Pyran-linked phthalazinone-pyrazole hybrids have been synthesized through one-pot, three-component reactions, demonstrating a facile method to create complex molecules with potential anticancer activity. pbworks.com
Pyrrole Hybrids : To enhance bioavailability, researchers have designed and synthesized 1,2-bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazines. These hybrids conjugate the antiangiogenic phthalazine (B143731) pharmacophore with a DNA cross-linking bis(hydroxymethyl)pyrrole moiety.
Imidazole Hybrids : A novel hybrid compound featuring a 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine core has been synthesized and subsequently converted into a series of sulfonyl derivatives, showcasing the creation of structurally unique molecules. fscj.edu
Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Methylphthalazin 1 One Derivatives
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For phthalazinone derivatives, the IR spectrum is characterized by several key absorption bands. In the case of compounds analogous to 5-Amino-2-methylphthalazin-1-one, such as luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), the spectra reveal distinct vibrational modes. truman.educhemicalbook.com
The presence of the amino (-NH₂) group is typically confirmed by stretching vibrations in the region of 3450-3250 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the phthalazinone ring is a prominent feature, usually appearing in the range of 1670-1610 cm⁻¹. researchgate.net Specifically for a 1(2H)-phthalazinone structure, a strong C=O band is expected around 1650 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations from the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region. Furthermore, the N-H bending vibrations can also provide structural information.
Table 1: Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3450 - 3250 |
| Carbonyl (C=O) | Stretching | 1670 - 1610 |
| Aromatic Ring (C=C) | Stretching | 1600 - 1450 |
| Methyl (C-H) | Stretching | 2960 - 2850 |
| N-H | Bending | 1650 - 1580 |
These predicted values are derived from the spectral data of analogous phthalazinone derivatives and provide a reliable framework for the structural interpretation of this compound. researchgate.netresearchgate.netscientific.net
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For phthalazinone derivatives, Raman spectra can provide further structural details. For instance, in studies of 1(2H)-phthalazinone, Raman spectra have been recorded and analyzed to complement FT-IR data. researchgate.net
The analysis of related compounds like 4-aminophthalhydrazide (B145718) has also utilized Raman spectroscopy to investigate its vibrational spectra. nih.gov Although specific Raman data for this compound is not documented, it is expected that the aromatic ring vibrations and the symmetric vibrations of the heterocyclic ring would yield distinct Raman signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons of the amino group, the methyl group, and the aromatic ring.
The protons of the amino group (-NH₂) are expected to appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The methyl (-CH₃) protons attached to the nitrogen atom would likely appear as a sharp singlet in the upfield region, typically around 3.5-4.0 ppm. The protons on the aromatic ring will exhibit signals in the downfield region, generally between 7.0 and 8.5 ppm, with their multiplicity depending on the substitution pattern. For luminol, the aromatic protons appear in the range of 6.9 to 7.5 ppm. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Amino (-NH₂) | Variable (e.g., 5.0 - 6.5) | Broad Singlet |
| Methyl (-CH₃) | 3.5 - 4.0 | Singlet |
The exact chemical shifts can be influenced by the solvent used for the NMR measurement. pdx.edulibretexts.orgchemistrysteps.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbonyl carbon (C=O) is expected to have a chemical shift in the highly deshielded region, typically around 160-170 ppm. The carbons of the aromatic ring will resonate in the range of 110-150 ppm. The carbon of the methyl group (-CH₃) will appear in the upfield region, likely between 30 and 40 ppm. For related phthalazinone structures, the carbonyl carbon has been observed in this characteristic downfield region. researchgate.netresearchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Aromatic-C | 110 - 150 |
| Methyl (-CH₃) | 30 - 40 |
These predictions are based on established chemical shift ranges and data from analogous compounds. researchgate.netoregonstate.edu
Two-Dimensional (2D) NMR Techniques
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing the connectivity between atoms in a molecule. While specific 2D NMR studies on this compound are not reported, these techniques are routinely applied to elucidate the structures of complex heterocyclic compounds. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For phthalazinone derivatives, a suite of MS techniques is typically employed.
High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of newly synthesized derivatives. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide extremely high resolving power and mass accuracy. This capability allows for the determination of the elemental composition of a molecule from its exact mass, which is crucial for confirming the identity of a target compound and differentiating it from potential isomers or impurities with the same nominal mass. For a derivative of this compound, HRMS would be used to confirm its elemental formula by matching the experimentally measured accurate mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is the method of choice for quantifying compounds in complex mixtures, such as biological fluids, and for detailed structural analysis.
A typical LC-MS/MS method for a this compound derivative would involve protein precipitation to extract the analyte from a biological matrix, followed by chromatographic separation on a reverse-phase column (e.g., C18). nih.gov An acidic mobile phase containing formic acid is often used to promote protonation and enhance ionization efficiency in positive ion mode. nih.gov
The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity. For this compound (Molecular Formula: C₉H₉N₃O, Molecular Weight: 175.19 g/mol ), the expected MRM transitions would be monitored.
Table 1: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | nih.gov |
| Precursor Ion ([M+H]⁺) | m/z 176.1 | nih.gov |
| Potential Fragment Ions | m/z 159 (loss of NH₃), m/z 145 (loss of N₂H), m/z 132 (loss of CH₃NCO) | |
| Internal Standard | Stable isotope-labeled analog (e.g., D₃-5-Amino-2-methylphthalazin-1-one) | nih.gov |
The method would be validated for linearity, precision, accuracy, stability, and recovery, ensuring its suitability for pharmacokinetic or metabolic studies. nih.gov The analysis of luminol derivatives, which share the phthalazinone core, has also been successfully achieved by coupling HPLC with mass spectrometry. nih.gov Furthermore, luminol derivatives containing hydrazide groups have been analyzed using MALDI-TOF mass spectrometry to study their covalent bonding to macromolecules like horseradish peroxidase. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. However, due to the polar nature and low volatility of molecules containing amino and amide functional groups, such as this compound, direct analysis by GC-MS is often challenging.
To overcome this, a derivatization step is typically required to convert the polar analyte into a more volatile and thermally stable derivative. This process involves reacting the active hydrogen atoms on the amino group with a derivatizing agent. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. This strategy is widely used for the GC-MS analysis of amino acids and other polar biomolecules. The resulting derivatives exhibit improved chromatographic behavior and produce characteristic fragmentation patterns upon electron ionization, which aids in their identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is used to obtain information about the electronic transitions within a molecule, which is characteristic of its chromophoric system. For aromatic and heterocyclic compounds like phthalazinone derivatives, UV-Vis spectroscopy is a fundamental characterization technique.
Derivatives of this compound are expected to exhibit distinct absorption bands in the UV region. The phthalazinone core itself is a chromophore, and the presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. The specific wavelengths and intensities of absorption are sensitive to the solvent polarity and pH. For luminol, a related phthalhydrazide, the emission maximum is known to be dependent on various reaction parameters. nih.gov The UV-Vis spectra of related 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives show characteristic absorption patterns that can be used for comparison. researchgate.net
Table 2: Examples of UV-Vis Absorption Maxima for Related Heterocyclic Compounds
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Manganese(II) tetraamino phthalocyanine | DMF | 636, 704 | researchgate.net |
| Tetranitro cobalt(II) phthalocyanine | DMSO | 614, 776 | researchgate.net |
| 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Not Specified | ~250-400 | researchgate.net |
| Luminol | Aqueous | Emission max ~420-455 | nih.gov |
By analyzing the UV-Vis spectrum, researchers can confirm the presence of the conjugated system and study the effects of different substituents on the electronic structure of the phthalazinone core.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. mdpi.com
For a derivative of this compound, a single crystal X-ray diffraction study would provide invaluable information. It would confirm the connectivity of the atoms and the planarity of the fused bicyclic phthalazinone ring system. Furthermore, it would reveal the conformation of the substituents and, crucially, the nature of intermolecular interactions in the solid state. researchgate.net
In the crystal lattice, molecules of this compound would likely be stabilized by a network of hydrogen bonds. The amino group (N-H) and the carbonyl group (C=O) are excellent hydrogen bond donors and acceptors, respectively. These interactions, along with potential π-π stacking between the aromatic rings of adjacent molecules, dictate the crystal packing. researchgate.net This information is vital for understanding the physical properties of the solid material and for computational modeling studies.
Table 3: Example Crystallographic Data for a Related Heterocyclic Compound (5-amino-2-methylpyridinium hydrogen fumarate)
| Parameter | Value | Reference |
| Crystal System | Not specified in abstract | nih.gov |
| Space Group | Not specified in abstract | nih.gov |
| Key Interactions | Pyridinium-carboxylate and amine-carboxylate hydrogen bonds | nih.gov |
| Temperature of Data Collection | 150 K and 300 K | nih.gov |
The structural data obtained from X-ray crystallography serves as the ultimate benchmark for confirming the identity and stereochemistry of a synthesized compound. mdpi.com
Computational Chemistry and Molecular Modeling of 5 Amino 2 Methylphthalazin 1 One and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Amino-2-methylphthalazin-1-one and its analogues, DFT calculations provide fundamental information about their geometry, stability, and reactivity.
The first step in most computational analyses is the optimization of the molecule's geometrical structure to find its most stable conformation (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. For derivatives of phthalazinone, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed for geometry optimization. nih.govnih.gov The optimized structure is confirmed to be at a true energy minimum by ensuring there are no negative frequencies in the vibrational analysis. nih.gov
Table 1: Representative Calculated Geometrical Parameters for a Phenyl-Ring-Containing Structure Optimized using DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | ~1.38 - 1.40 |
| C-N (amino) | ~1.39 |
| N-H (amino) | ~1.01 |
| C=O | ~1.23 |
| C-N (ring) | ~1.35 - 1.42 |
| N-N | ~1.38 |
| C-N-C (angle) | ~120 - 125° |
| H-N-H (angle) | ~115 - 120° |
Note: The data in this table is representative of typical bond lengths and angles for similar functional groups and structures found in related molecules and may not represent the exact values for this compound.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman spectroscopy, is a key technique for identifying functional groups in a molecule. DFT calculations are used to predict the vibrational frequencies and modes of a molecule, which can then be compared with experimental spectra to confirm its structure. researchgate.netnih.gov The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.961) to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov
For molecules containing amino and carbonyl groups, characteristic vibrational bands are expected. For example, in 2-amino-5-chloropyridine, N-H stretching vibrations are observed in the FTIR spectrum. researchgate.net In other related compounds, the C=O stretching vibration is a strong indicator of the keto group. researchgate.net The complete vibrational assignment is often performed using Potential Energy Distribution (PED) analysis. nih.gov
Table 2: Predicted Vibrational Frequencies for Functional Groups in Amino-Substituted Heterocyclic Compounds
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amino) | Asymmetric Stretching | ~3500 |
| N-H (Amino) | Symmetric Stretching | ~3400 |
| C-H (Aromatic) | Stretching | ~3100 |
| C=O (Carbonyl) | Stretching | ~1680 |
| C=C (Aromatic) | Stretching | ~1600 - 1450 |
| C-N | Stretching | ~1300 |
Note: This table presents typical predicted vibrational frequencies for the functional groups present in this compound, based on studies of analogous compounds. researchgate.netresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnist.gov The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ossila.comschrodinger.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related compound, the calculated HOMO-LUMO energy gap was found to be 5.0452 eV. nih.gov This value provides an estimate of the electronic stability. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks. nih.gov
Table 3: Frontier Molecular Orbital Properties of a Representative Amino-Aromatic Compound
| Parameter | Energy (eV) |
| E (HOMO) | -5.3130 |
| E (LUMO) | -0.2678 |
| HOMO-LUMO Gap (ΔE) | 5.0452 |
Source: Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov
The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEPS map displays regions of different electrostatic potential on the electron density surface. researchgate.net Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), prone to nucleophilic attack. uni-muenchen.deyoutube.com
In molecules similar to this compound, such as 5-aminouracil, the negative potential is typically localized around the oxygen atoms of the carbonyl groups, making them sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the amino group generally show a positive potential. researchgate.net This analysis is valuable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-protein binding. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug design to understand the binding mechanisms of potential drug candidates.
For analogues of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding interactions. rsc.orgacs.org These studies have investigated the binding of phthalazinone derivatives to various enzymes implicated in diseases like cancer, such as VEGFR-2, topoisomerase II, and MAP kinases. acs.orgresearchgate.netnih.gov
The predictions from docking studies highlight the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions commonly include:
Hydrogen bonds: Often formed between the carbonyl oxygen or amino group hydrogens of the phthalazinone core and polar residues in the protein's binding pocket.
Hydrophobic interactions: The aromatic rings of the phthalazinone structure frequently engage in hydrophobic interactions with nonpolar residues.
Pi-stacking interactions: The aromatic systems can also interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
For example, docking studies of phthalazinone derivatives into the VEGFR-2 active site have shown the formation of stable complexes through hydrogen bonds and hydrophobic interactions, which helps to explain their inhibitory activity. acs.org Similarly, interactions with key residues in the active site of topoisomerase II have been predicted, corroborating experimental findings of enzyme inhibition. nih.gov These predictive models are crucial for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold. nih.govnih.gov
Binding Affinity Estimation
Binding affinity estimation is a critical step in computational drug discovery, used to predict the strength of the interaction between a ligand, such as a phthalazinone derivative, and its biological target. This is commonly achieved through molecular docking simulations, which calculate a scoring function to estimate the binding free energy.
For phthalazinone analogues, molecular docking studies have been instrumental in rationalizing their biological activity. For instance, in studies of phthalazin-1(2H)-one derivatives designed as cholinesterase inhibitors, docking simulations suggested that the most active compounds could recognize the binding site of the target enzyme in a manner similar to the reference drug, donepezil. researchgate.net Similarly, docking studies on phthalazinone derivatives targeting VEGFR-2, a key protein in angiogenesis, were used to explore the binding orientations of novel compounds within the enzyme's active site. rsc.org The calculated binding affinities (often expressed as docking scores or estimated inhibitory constants, Ki) from these simulations correlate with experimentally observed activities, helping to prioritize compounds for synthesis and biological testing. rsc.org
Analysis of Specific Interactions within Biological Targets
Beyond simply predicting if a molecule will bind, computational models provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to a molecule's affinity and selectivity. Molecular modeling studies on various phthalazinone derivatives have identified key interactions such as:
Hydrogen Bonds: The phthalazinone core, with its nitrogen and oxygen atoms, frequently participates in hydrogen bonding with amino acid residues in the target's active site. For example, in the design of pyran-linked phthalazinone-pyrazole hybrids as anticancer agents, molecular modeling identified crucial hydrogen bond interactions with the target protein. nih.gov
Hydrophobic Interactions: The aromatic rings of the phthalazinone scaffold often engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.
In a study of oxadiazol-phthalazinone derivatives, molecular docking confirmed that the most active compounds could effectively fit into the binding sites of target enzymes like MAPK and Topoisomerase II, forming key interactions that explained their pro-apoptotic and enzyme-inhibiting effects. rsc.org
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. Computational SAR modeling, particularly through quantitative methods, provides predictive models to guide drug design.
QSAR models establish a mathematical relationship between the chemical properties (described by molecular descriptors) of a series of compounds and their biological activities. aimspress.com These descriptors can encode various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) features. For heterocyclic compounds like phthalazinones, QSAR studies can reveal which structural modifications are likely to enhance activity. For example, a QSAR study might show that increasing lipophilicity or adding a hydrogen bond donor at a specific position on the phthalazinone ring leads to improved biological response. aimspress.com
3D-QSAR methods extend the QSAR concept by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMSIA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around them are calculated. The variations in these fields are then correlated with changes in biological activity. frontiersin.org
For classes of compounds like phthalazinone derivatives, 3D-QSAR can produce contour maps that visualize regions where certain properties are favorable or unfavorable for activity. nih.govfrontiersin.org For example, a contour map might indicate that a bulky, electropositive group is preferred in one region of space, while a smaller, electronegative group is beneficial in another. These visual guides are highly valuable for designing new analogues with potentially higher potency. frontiersin.org
Conformational Analysis and Electronic Characteristics
The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and electronic properties.
Conformational Analysis: This involves identifying the stable low-energy conformations of a molecule. Flexible molecules like many phthalazinone derivatives can exist in multiple shapes, but typically only one or a few of these "bioactive conformations" are responsible for binding to a biological target. Computational methods are used to explore the conformational space of a molecule and determine the relative energies of different conformers. Molecular modeling studies of substituted phthalazinones help to understand how different substituents affect the preferred conformation and, consequently, the biological activity. nih.gov
Electronic Characteristics: The distribution of electrons within a molecule determines its reactivity and how it interacts with other molecules. Key electronic characteristics that are often calculated include:
Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying sites of potential hydrogen bonding.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, providing insights into its chemical reactivity.
In Silico Pharmacokinetic Profiling (Excluding Toxicity Predictions)
For a molecule to be an effective drug, it must not only bind to its target but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process. globalhealthsciencegroup.com
Studies on phthalazinone derivatives and other heterocyclic compounds often include the prediction of ADME parameters to assess their drug-likeness. nih.govnih.gov These predictions are typically based on the molecule's structure and physicochemical properties.
Predicted ADME Properties for Representative Phthalazinone Analogues
| Parameter | Description | Predicted Outcome for Phthalazinone Analogues | Reference |
|---|---|---|---|
| Molecular Weight (MW) | Influences size-dependent absorption and diffusion. | Generally designed to be < 500 g/mol to comply with Lipinski's Rule of Five. | nih.gov |
| LogP | A measure of lipophilicity, affecting solubility and membrane permeability. | Often targeted in a range of 1-5 for a balance between aqueous solubility and lipid membrane permeability. | nih.gov |
| Hydrogen Bond Donors/Acceptors | The number of H-bond donors (HBD) and acceptors (HBA) affects solubility and membrane transport. | Typically designed with HBD ≤ 5 and HBA ≤ 10. | nih.gov |
| Aqueous Solubility (LogS) | Predicts how well the compound dissolves in water, which is crucial for absorption. | Varies based on substitution, but often optimized for sufficient solubility. | nih.gov |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | Predictions aim for high permeability for orally administered drug candidates. | frontiersin.org |
| P-glycoprotein (P-gp) Substrate | P-gp is an efflux pump that can remove drugs from cells, reducing bioavailability. | In silico models predict whether a compound is likely to be a substrate of P-gp. Non-substrates are generally preferred. | nih.gov |
| CYP450 Inhibition | Predicts if a compound will inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. | Models screen for potential inhibition to avoid undesirable metabolic profiles. | nih.gov |
In one study, several phthalazine (B143731) derivatives were evaluated using in silico ADMET profiles and were predicted to have good absorption properties, aligning with Lipinski's Rule of Five. nih.gov Such computational assessments are vital for weeding out compounds with poor pharmacokinetic prospects before committing to costly and time-consuming synthesis and in vivo testing. globalhealthsciencegroup.com
Mechanisms of Action and Biological Target Research for 5 Amino 2 Methylphthalazin 1 One Derivatives
Enzyme Inhibition Investigations
The therapeutic effects of 5-Amino-2-methylphthalazin-1-one derivatives are largely attributed to their ability to inhibit specific enzymes. Extensive research has been conducted to understand their inhibitory profiles against a panel of enzymes, revealing their potential in targeting cancer and other diseases.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. nih.gov PARP1, in particular, acts as a DNA nick sensor, binding to sites of single-strand breaks and initiating a repair cascade. nih.gov The inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov
Phthalazinone derivatives have been extensively investigated as PARP inhibitors, with research often using the approved drug Olaparib as a lead compound for the design and synthesis of new analogues. nih.gov The core mechanism of these inhibitors involves competitively binding to the NAD+ binding domain of PARP1. This action not only prevents the catalytic activity of the enzyme but also leads to "PARP trapping," where the PARP1 protein becomes locked onto the DNA, obstructing DNA replication and leading to cell death in cancer cells. nih.gov
Structure-activity relationship (SAR) studies have revealed that the inhibitory potency of these derivatives is closely linked to the nature of their substituents and the length of the alkyl chain connecting to the aromatic ring. nih.gov For instance, certain synthesized phthalazinone derivatives have demonstrated potent in vitro inhibition of PARP1 and have shown significant anti-proliferative effects against BRCA2-deficient cancer cell lines. nih.gov
Table 1: Research Highlights of Phthalazinone Derivatives as PARP Inhibitors
| Compound Type | Key Findings | Reference |
| Novel Phthalazinone Derivatives | Inhibitory activities are dependent on the type of substituent and the length of the connecting alkyl chain. Showed high anti-proliferative activities against a BRCA2-deficient cell line. | nih.gov |
| Phthalazinone-based PARP Inhibitors | Mechanism involves competitive binding to the NAD+ domain and PARP trapping. | nih.gov |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. medchemexpress.cnnih.gov The inhibition of VEGFR-2 tyrosine kinase activity is a well-established anti-cancer strategy. dovepress.com
Research has focused on designing and synthesizing novel phthalazine (B143731) and phthalazinone derivatives as potent VEGFR-2 inhibitors. researchgate.netacs.orgnih.gov These compounds are often designed to interact with the ATP-binding site of the VEGFR-2 kinase domain. For example, a series of N-substituted-4-phenylphthalazin-1-amine derivatives were developed and evaluated for their anticancer activities. researchgate.net
Several of these derivatives have shown significant inhibitory activity against VEGFR-2. For instance, compound 7f from one study was identified as a highly potent derivative, exhibiting a 50% inhibition concentration (IC50) value of 0.08 µM against VEGFR-2, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 0.10 µM). researchgate.net Another compound, 8c , was found to be equipotent to sorafenib. researchgate.net Similarly, in a different study, compounds 7c and 8b , featuring phenyl phthalazinone moieties, displayed promising cytotoxicity against HCT-116 cancer cells with IC50 values of 1.36 and 2.34 μM, respectively. nih.gov
Table 2: Inhibitory Activity of Selected Phthalazine Derivatives against VEGFR-2
| Compound | Target Cancer Cell Line | IC50 (VEGFR-2) | Reference |
| Compound 7f | HCT-116, HepG2, MCF-7 | 0.08 µM | researchgate.net |
| Compound 8c | HCT-116, HepG2, MCF-7 | 0.10 µM | researchgate.net |
| Compound 7a | HCT-116, HepG2, MCF-7 | 0.11 µM | researchgate.net |
| Compound 7c (phenyl phthalazinone) | HCT-116 | - (Cytotoxicity IC50 = 1.36 µM) | nih.gov |
| Compound 8b (phenyl phthalazinone) | HCT-116 | - (Cytotoxicity IC50 = 2.34 µM) | nih.gov |
| Compound 2g | MCF-7, Hep G2 | - (Cytotoxicity IC50 = 0.15 µM, 0.18 µM) | nih.gov |
| Compound 4a | MCF-7, Hep G2 | - (Cytotoxicity IC50 = 0.12 µM, 0.09 µM) | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers intracellular signaling pathways that regulate cell proliferation, survival, and migration. nih.gov Overexpression or mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. nih.gov
Phthalazine-based derivatives have been investigated as potential EGFR inhibitors. nih.govnih.gov Research has shown that these compounds can induce apoptosis in cancer cells through the inhibition of EGFR. nih.gov The design of these inhibitors often involves linking the phthalazine moiety to other heterocyclic systems like 1,3,4-oxadiazole-thione and 1,2,4-triazole-thione to enhance their binding to the EGFR hydrophobic sub-pocket. nih.gov
In vitro studies have demonstrated the antiproliferative activity of these derivatives against hepatocellular carcinoma (HepG2) cells. For example, compounds 31a and 16 from a particular study showed significant activity with IC50 values of 5.7 µg/mL and 7.09 µg/mL, respectively. nih.gov In silico docking studies further support the potential of these phthalazine derivatives as effective EGFR inhibitors. nih.gov
Table 3: Antiproliferative Activity of Phthalazine Derivatives Targeting EGFR
| Compound | Target Cancer Cell Line | IC50 | Reference |
| Compound 31a | HepG2 | 5.7 µg/mL | nih.gov |
| Compound 16 | HepG2 | 7.09 µg/mL | nih.gov |
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. gccpo.org Their overexpression is linked to genomic instability and is a common feature in many cancers, making them attractive targets for cancer therapy. nih.govnih.gov
A series of 2,4-disubstituted and 4-substituted phthalazinones have been synthesized and evaluated for their ability to inhibit Aurora kinases. nih.govnih.gov One compound, 12c (N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide), emerged as a potent inhibitor of both Aurora A (AurA) and Aurora B (AurB) with IC50 values of 118 nM and 80 nM, respectively. nih.gov This compound also demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov
Another study focused on 4-substituted phthalazinones as Aurora B kinase inhibitors. The compound 17b (1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea) showed an IC50 value of 142 nM against Aurora B and induced G2/M cell cycle arrest and apoptosis in HCT116 cells. nih.gov Molecular docking studies suggest that these compounds bind to key amino acid residues in the kinase domain of Aurora B. nih.gov
Table 4: Inhibitory Activity of Phthalazinone Derivatives against Aurora Kinases
| Compound | Target Kinase | IC50 | Key Cellular Effect | Reference |
| Compound 12c | AurA, AurB | 118 nM, 80 nM | G2/M cell cycle arrest | nih.gov |
| Compound 17b | Aurora B | 142 nM | G2/M cell cycle arrest and apoptosis | nih.gov |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Inhibition of specific PDE isoforms has therapeutic applications in a variety of conditions, including inflammatory diseases and cardiovascular disorders. nih.govnih.gov
Phthalazinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the production of pro-inflammatory cytokines. nih.gov Structure-activity relationship studies have led to the development of benzylamine-substituted phthalazinones that effectively suppress the production of tumor necrosis factor-alpha (TNF-α). nih.gov Phthalazine derivatives such as MY5445 have also been noted as selective inhibitors of cGMP-inhibited phosphodiesterase. nih.govresearchgate.net
Research has also explored phthalazinone PDE inhibitors against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease. nih.gov Several compounds displayed strong effects against the intracellular amastigote form of the parasite, and some were as potent as the current drug benznidazole (B1666585) against bloodstream trypomastigotes. nih.gov These inhibitors were shown to increase intracellular cAMP levels in the parasites, demonstrating their potential as anti-trypanosomal agents. nih.gov
Aldose Reductase (AR) Inhibition
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govd-nb.info Therefore, aldose reductase inhibitors (ARIs) are being investigated for the management of these conditions. nih.gov
Phthalazinone and N-substituted phthalazine sulfonamide derivatives have been evaluated for their potential to inhibit aldose reductase. nih.gov One phthalazinone derivative, Zopolrestat, has been in clinical trials for its AR inhibitory activity. nih.govrsc.org A study on N-substituted phthalazine sulfonamide derivatives revealed that several compounds exhibited excellent activity against AR, with inhibitory constants (KI) in the nanomolar range. nih.gov Notably, compounds 5e (4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide) and 5f (1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid) showed prominent inhibitory activity with KI values of 67.73 nM and 148.20 nM, respectively, proving more potent than the clinically used ARI, epalrestat (B1671369) (KI = 852.50 nM). nih.gov
Table 5: Aldose Reductase Inhibitory Activity of Phthalazine Derivatives
| Compound | Inhibitory Constant (KI) | Reference |
| Compound 5e | 67.73 nM | nih.gov |
| Compound 5f | 148.20 nM | nih.gov |
| Epalrestat (Reference) | 852.50 nM | nih.gov |
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological states of DNA, playing critical roles in replication, transcription, and chromosome segregation. wikipedia.org They function by creating transient single- or double-strand breaks in the DNA, allowing the strands to pass through each other to relieve supercoiling, and then resealing the breaks. wikipedia.orgnih.gov Chemical agents that interfere with this process are known as topoisomerase inhibitors. These inhibitors can act as "poisons," which stabilize the transient DNA-topoisomerase complex, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA breaks. wikipedia.orgembopress.org This mechanism is a key strategy for many anticancer drugs, such as etoposide (B1684455) and camptothecin (B557342) derivatives. nih.govnih.gov
A review of the scientific literature did not yield specific studies demonstrating that this compound or its derivatives function as inhibitors of DNA topoisomerase.
Proteasome Inhibition
The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins that have been marked for destruction with a small protein called ubiquitin. This process is crucial for maintaining cellular homeostasis, and its inhibition can disrupt multiple signaling pathways, leading to cell cycle arrest and apoptosis. labome.com Consequently, proteasome inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, with drugs like bortezomib (B1684674) being used for multiple myeloma. labome.com
Current research has not established a direct link between this compound or its derivatives and the inhibition of proteasome activity. Studies on other compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, have shown that they can inhibit proteasome activity, suggesting that this mechanism is a target for various chemical scaffolds. nih.gov However, specific data for the phthalazinone class is not available.
Hedgehog Pathway Modulation
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and also plays a role in adult tissue maintenance and regeneration. nih.gov Aberrant activation of this pathway is linked to the development and progression of several types of cancer. nih.govnih.gov The pathway's key signal transducer is a transmembrane protein called Smoothened (Smo). youtube.comyoutube.com Modulation of this pathway, typically through the inhibition of Smo, is a therapeutic strategy for certain malignancies. youtube.comyoutube.com
There is currently no available scientific literature indicating that this compound or its derivatives modulate the Hedgehog signaling pathway. Research into Hh pathway inhibitors has identified various molecular structures, such as cyclopamine (B1684311) mimics and aminothiazole derivatives, but the phthalazinone core has not been implicated. nih.govnih.gov
P-glycoprotein Modulation
P-glycoprotein (P-gp) is a transmembrane efflux pump that actively transports a wide variety of substances out of cells. mdpi.commdpi.com This protein is highly expressed in barrier tissues like the intestine, kidneys, and the blood-brain barrier, where it plays a protective role by limiting the intracellular accumulation of toxins and xenobiotics. mdpi.comnih.gov In oncology, overexpression of P-gp in tumor cells is a major cause of multidrug resistance (MDR). nih.gov Modulation of P-gp, either through inhibition to overcome MDR or through induction to enhance detoxification, is an area of significant research interest. mdpi.comnih.gov
A review of existing research reveals no specific studies demonstrating that this compound or its derivatives act as modulators of P-glycoprotein. The modulation of P-gp has been demonstrated for various classes of compounds, including flavonoids and certain herbal constituents. nih.govnih.gov
Thromboxane (B8750289) A2 Synthetase Inhibition
While direct inhibition of thromboxane A2 synthetase by this compound derivatives has not been reported, research on the closely related compound Mofezolac indicates a relevant mechanism of action. Mofezolac is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). researchgate.netnih.govfrontiersin.org The COX-1 enzyme is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is the direct precursor of Thromboxane A2 (TXA2). By inhibiting COX-1, Mofezolac effectively blocks the upstream production of the substrate for thromboxane A2 synthetase, thereby reducing the synthesis of TXA2. This mechanism is distinct from direct inhibition of the synthetase enzyme itself but achieves the same physiological outcome of reducing TXA2 levels.
Studies on Mofezolac have demonstrated its ability to counteract inflammatory processes in both in vitro and in vivo models of neuroinflammation by reducing COX-1 expression and subsequent prostaglandin E2 (another COX-1 product) release. nih.govfrontiersin.org This highlights the potential of this structural class to modulate pathways dependent on COX-1 activity.
| Compound | Target | Effect | Model System | Reference |
|---|---|---|---|---|
| Mofezolac | Cyclooxygenase-1 (COX-1) | Highly selective inhibition | In vitro and in vivo neuroinflammation models | researchgate.netnih.govfrontiersin.org |
| Mofezolac | Prostaglandin E2 (PGE2) Release | Reduction in release | LPS-activated BV-2 microglial cells | nih.gov |
| Mofezolac | NF-κB Pathway | Downregulation of activation | LPS-activated BV-2 microglial cells | nih.gov |
Human A3 Adenosine Receptor Antagonism
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and neuropathic pain. rsc.orgnih.gov The development of selective antagonists for the A3AR is an active area of research for potential therapeutic applications. rsc.orgnih.gov A wide variety of chemical scaffolds have been investigated for A3AR antagonism, including pyrazolo-triazolo-pyrimidines, thiazoles, and aminoquinazolines. rsc.orgnih.govresearchgate.net
To date, scientific literature has not reported any activity of this compound or its derivatives as antagonists of the human A3 adenosine receptor.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of several key neurotransmitters, including dopamine (B1211576). nih.gov Inhibition of MAO-B increases dopamine levels in the brain and is a well-established therapeutic strategy for Parkinson's disease. nih.gov Known MAO-B inhibitors belong to various chemical classes, such as propargylamines and chroman-4-one derivatives. asianpubs.orgnih.gov
There is no current research indicating that this compound or its derivatives act as inhibitors of monoamine oxidase B.
Research on the Biological Activities of this compound and its Derivatives Remains Largely Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and research articles, there is a notable absence of publicly available studies detailing the specific biological activities of the chemical compound this compound and its derivatives. As a result, an in-depth analysis of its in vitro cellular activities, including antiproliferative effects on cancer cell lines and antimicrobial efficacy, as well as its interactions with G Protein-Coupled Receptors (GPCRs), cannot be constructed based on existing research.
The exploration of novel chemical entities for potential therapeutic applications is a cornerstone of medicinal chemistry. Typically, this involves the synthesis of a lead compound, such as this compound, followed by the creation of a library of its derivatives. These derivatives are then screened against various biological targets to identify promising candidates for further development.
The outlined research plan, focusing on antiproliferative, antimicrobial, and receptor interaction studies, represents a standard and logical progression in the early-stage discovery phase of drug development. However, for the specific compound , this crucial body of research does not appear to be published in the public domain.
Receptor and Protein Interaction Studies
Ion Channel-Coupled Receptors Modulation
Derivatives of the broader phthalazinone class have demonstrated the ability to modulate the activity of ion channel-coupled receptors, a key mechanism in cellular signaling and excitability. A prominent example is Minalrestat, an aldose reductase inhibitor with a phthalazinone core. Research has shown that Minalrestat can correct impaired microvascular reactivity in diabetic models. nih.gov This beneficial effect is, in part, attributed to its influence on ion channels.
Studies have revealed that the restorative effect of Minalrestat on microvessels is reversed by blocking K+ channels with tetraethylammonium. nih.gov This suggests that Minalrestat's mechanism involves the modulation of potassium channels, leading to membrane hyperpolarization. nih.gov By influencing ion channel function, these derivatives can impact cellular processes such as vasodilation and nerve impulse transmission. The modulation of ion channels represents a critical pathway through which phthalazinone derivatives may exert their therapeutic effects. nih.govnih.gov
Table 1: Ion Channel Modulation by Phthalazinone Derivatives
| Compound/Derivative | Target Ion Channel | Observed Effect | Reference |
| Minalrestat | K+ channels | Blocking of channels, leading to membrane hyperpolarization and correction of impaired microvascular responses. | nih.gov |
Nuclear Receptors Ligand Binding
Currently, there is a lack of specific research in the public domain directly demonstrating that this compound or its close derivatives, like Minalrestat, function as ligands for nuclear receptors. Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.govnih.gov
While direct interaction with nuclear receptors by this specific class of phthalazinones is not established, other research on different phthalazinone derivatives has shown activity on other types of receptors. For instance, novel 4-substituted-2(1H)-phthalazinone derivatives have been synthesized and shown to act as α-adrenoceptor antagonists, which are a type of G-protein coupled receptor, not a nuclear receptor. nih.gov This indicates that the phthalazinone scaffold can be adapted to interact with various receptor types, although its role in direct nuclear receptor binding remains an area for future investigation.
Advanced Glycation End-Products (AGE)/Receptor for Advanced Glycation End-products (RAGE) Interaction
A significant mechanism of action for phthalazinone derivatives, particularly those that function as aldose reductase inhibitors, involves the indirect modulation of the Advanced Glycation End-products (AGE)/Receptor for Advanced Glycation End-products (RAGE) signaling pathway. nih.gov The AGE/RAGE axis is critically involved in the pathogenesis of various diseases, including diabetic complications and inflammatory conditions. d-nb.infopimr.pl
Advanced glycation end-products are harmful compounds that are formed when proteins or lipids become glycated after exposure to sugars. d-nb.info In conditions of high blood sugar, such as diabetes, the enzyme aldose reductase converts excess glucose into sorbitol. The increased flux through this polyol pathway is a key contributor to the formation of AGEs.
Phthalazinone derivatives like Minalrestat and Zopolrestat act as aldose reductase inhibitors. nih.gov By blocking this enzyme, they reduce the production of sorbitol and, consequently, decrease the formation of AGEs. nih.gov This reduction in AGEs leads to decreased activation of their receptor, RAGE. The binding of AGEs to RAGE triggers a cascade of inflammatory and oxidative stress pathways. nih.govnih.gov Therefore, by inhibiting aldose reductase, these phthalazinone derivatives can attenuate the detrimental effects of the AGE/RAGE interaction, which has been shown to be a therapeutic target for inhibiting vascular and neural complications of diabetes. nih.gov
Table 2: Phthalazinone Derivatives and their Role in the AGE/RAGE Pathway
| Compound/Derivative | Primary Mechanism | Effect on AGE/RAGE Pathway | Reference |
| Minalrestat | Aldose Reductase Inhibitor | Indirectly reduces the formation of Advanced Glycation End-products (AGEs), leading to decreased activation of the RAGE receptor. | nih.govnih.gov |
| Zopolrestat | Aldose Reductase Inhibitor | Investigated for its potential to prevent complications of diabetes through the inhibition of aldose reductase, thereby impacting the AGE pathway. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 5-Amino-2-methylphthalazin-1-one, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclocondensation : Use hydrazine derivatives with carbonyl precursors under reflux in ethanol or DMF .
- Substituent Introduction : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Optimization : Employ factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., Pd/C for cross-coupling) .
Q. How can spectroscopic methods (NMR, FTIR, X-ray) resolve structural ambiguities in this compound derivatives?
- NMR : Use - and -NMR to confirm substituent positions. For example, aromatic protons appear as doublets in δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks .
- FTIR : Identify NH stretching (3200–3400 cm) and carbonyl vibrations (1650–1700 cm) .
Methodological Tip : Cross-validate spectral data with computational chemistry tools (e.g., Gaussian for DFT simulations) to assign challenging peaks .
Q. What strategies improve the solubility of this compound for in vitro bioassays?
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers with surfactants (e.g., Tween-80) .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via post-synthetic modifications .
- Co-solvent Systems : Use ethanol-water (1:1 v/v) for balanced solubility and biocompatibility .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?
Q. How should researchers address contradictions in spectral or bioactivity data for phthalazinone derivatives?
- Data Triangulation : Combine NMR, HPLC-MS, and crystallography to confirm compound identity .
- Bioassay Replication : Use orthogonal assays (e.g., SPR and ITC for binding kinetics) to validate activity .
- Error Analysis : Investigate batch-to-batch variability in synthesis (e.g., residual solvents or byproducts) via GC-MS .
Q. Example Workflow :
Re-synthesize the compound under controlled conditions .
Re-run spectral analysis with higher field NMR (600 MHz+) .
Validate bioactivity in a secondary cell line or animal model .
Q. What computational methods optimize reaction pathways for this compound derivatives?
- Reactor Simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents .
- Kinetic Modeling : Apply Arrhenius equations to optimize temperature profiles for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
